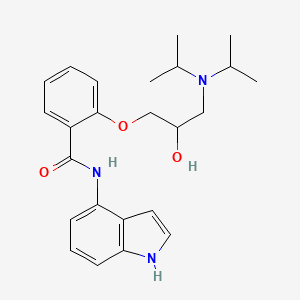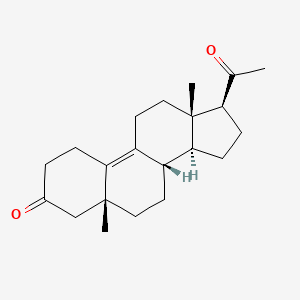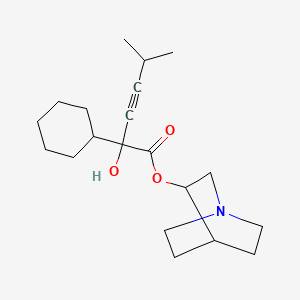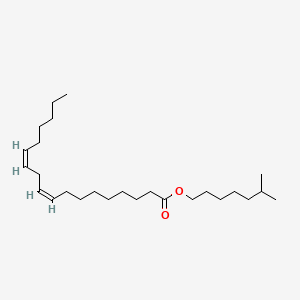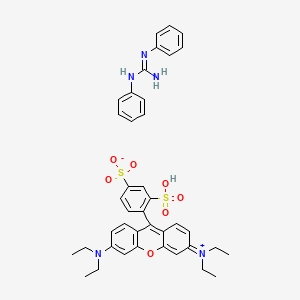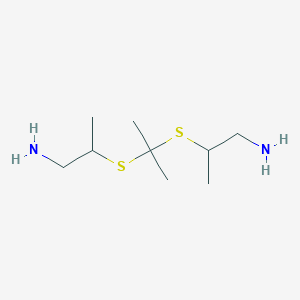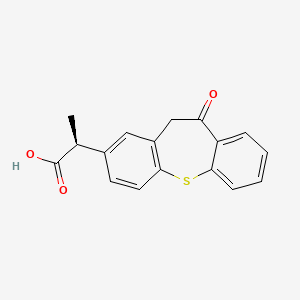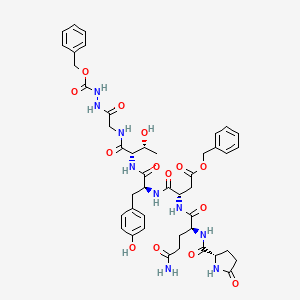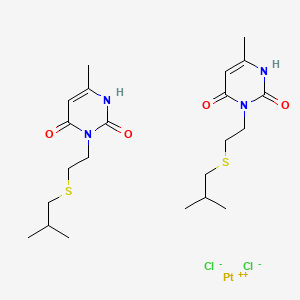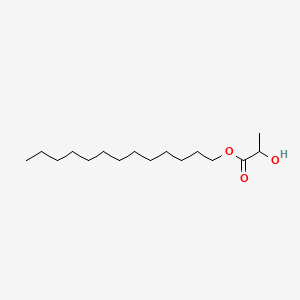
Hydroxy(triphenyl)borate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(triphenyl)borate(1-) is an organoboron compound with the molecular formula C18H16BO. It is characterized by a boron atom bonded to three phenyl groups and one hydroxyl group, resulting in a negatively charged borate ion. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)borate(1-) can be synthesized through the reaction of triphenylborane with water or hydroxide ions. The reaction typically involves the following steps:
- Dissolution of triphenylborane in an organic solvent such as tetrahydrofuran (THF).
- Addition of water or a hydroxide source (e.g., sodium hydroxide) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
In an industrial setting, the production of hydroxy(triphenyl)borate(1-) may involve large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(triphenyl)borate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Oxidation: Triphenylborate esters.
Reduction: Borohydride derivatives.
Substitution: Various substituted borate compounds.
Applications De Recherche Scientifique
Hydroxy(triphenyl)borate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs and their potential therapeutic effects often involves hydroxy(triphenyl)borate(1-).
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics
Mécanisme D'action
The mechanism of action of hydroxy(triphenyl)borate(1-) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as:
Catalysis: It can catalyze reactions by stabilizing transition states and intermediates.
Coordination: The boron atom can coordinate with other atoms or molecules, forming stable complexes.
Electron Transfer: It can facilitate electron transfer processes, making it useful in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylborane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylborate Esters: Contain ester groups instead of the hydroxyl group, leading to different reactivity.
Borohydride Derivatives: Have hydrogen atoms bonded to boron, making them strong reducing agents.
Uniqueness
Hydroxy(triphenyl)borate(1-) is unique due to its combination of stability and reactivity. The presence of the hydroxyl group allows it to participate in a wider range of reactions compared to its analogs. Its ability to act as both a Lewis acid and a nucleophile makes it a versatile reagent in various chemical processes .
Propriétés
Numéro CAS |
40905-43-9 |
|---|---|
Formule moléculaire |
C18H16BO- |
Poids moléculaire |
259.1 g/mol |
Nom IUPAC |
hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/q-1 |
Clé InChI |
AAAHTTDMVMAHMO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


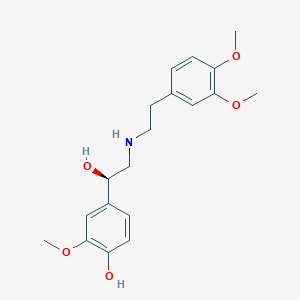
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)

